molecular formula C8H4F7N B1411014 2,6-Bis(trifluoromethyl)-4-fluoroaniline CAS No. 1805213-84-6

2,6-Bis(trifluoromethyl)-4-fluoroaniline

Cat. No. B1411014
CAS RN: 1805213-84-6
M. Wt: 247.11 g/mol
InChI Key: RWOPUIBPFHLOSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Bis(trifluoromethyl)aniline and 2,6-Bis(trifluoromethyl)benzoic acid are used as organic intermediates in synthesis . They are also used as pharmaceutical intermediates and organic intermediates in chemical synthesis .


Molecular Structure Analysis

The molecular formula for 2,6-Bis(trifluoromethyl)aniline is C8H5F6N . The molecular weight is 229.12 .


Physical And Chemical Properties Analysis

The molecular formula for 2,6-Bis(trifluoromethyl)aniline is C8H5F6N . The molecular weight is 229.12 .

Safety and Hazards

When handling 2,6-Bis(trifluoromethyl)aniline, it’s important to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid breathing dust/fume/gas/mist/vapors/spray . It’s also recommended to avoid dust formation and keep containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

4-fluoro-2,6-bis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F7N/c9-3-1-4(7(10,11)12)6(16)5(2-3)8(13,14)15/h1-2H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOPUIBPFHLOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(trifluoromethyl)-4-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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